

Solangepras (solengepras/CVN424): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
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Introduction

Solangepras (also known as solengepras and CVN424) is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1] It functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2] This receptor is predominantly expressed in the D2-type dopamine receptor-expressing medium spiny neurons of the striatopallidal pathway, which is a key circuit in motor control and is known to be hyperactive in Parkinson's disease.[1][3] By selectively modulating this "indirect pathway," **solangepras** aims to improve motor function and alleviate both motor and non-motor symptoms of Parkinson's disease without directly acting on the dopamine system.[4][5] This novel mechanism offers the potential to reduce motor complications, such as dyskinesia, that are often associated with traditional dopaminergic therapies like levodopa.[3][6] Currently, **solangepras** is in Phase 3 clinical trials to evaluate its efficacy and safety as an adjunctive therapy.[6]

Pharmacodynamics: The Science of Solangepras's Action

The primary pharmacodynamic effect of **solangepras** is the inverse agonism of the GPR6 receptor. This receptor exhibits high constitutive activity, meaning it is active even without a







stimulating ligand, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] As an inverse agonist, **solangepras** binds to GPR6 and reduces this basal activity, thereby decreasing cAMP levels in the D2 receptor-expressing neurons of the indirect pathway.[9][10] This action is thought to normalize the hyperactivity of this pathway, which is a hallmark of Parkinson's disease.[1][10]

Preclinical studies have demonstrated that **solangepras** can induce locomotor activity in mice and reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1] Furthermore, it has shown efficacy in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[11] In clinical settings, Phase 2 trials have shown that **solangepras** can significantly reduce the daily "OFF" time—periods when Parkinson's symptoms are not well-controlled—in patients already receiving levodopa.[12][13]

Key Pharmacodynamic Parameters

The following table summarizes key in vitro and in vivo pharmacodynamic parameters of **solangepras**.

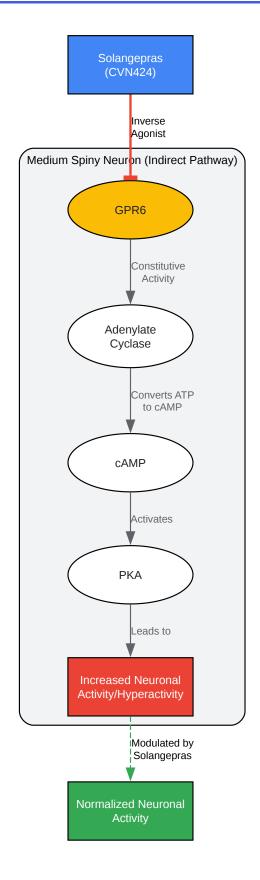


Parameter	Species/System	Value	Reference(s)
GPR6 Inverse Agonist EC50	Human GPR6 in CHO-K1 cells	55.1 ± 24.8 nM	[4]
GPR3 Inverse Agonist EC50	Human GPR3 in CHO-K1 cells	1927 ± 859 nM	[4]
GPR12 Inverse Agonist EC50	Human GPR12 in CHO-K1 cells	6965 ± 3189 nM	[4]
Receptor Occupancy (RO50)	Mouse Striatum	0.34 mg/kg (oral dose)	[4]
Plasma Conc. at RO50	Mouse	6.0 ng/mL	[4]
Plasma Conc. at RO50	Rat	7.4 ng/mL	[4]
Clinical Efficacy (Adjunctive Therapy)	Parkinson's Patients	1.3-hour reduction in daily "OFF" time vs. placebo (150 mg dose)	[13]

Signaling Pathway of Solangepras

The following diagram illustrates the proposed mechanism of action of **solangepras** in modulating the indirect pathway in Parkinson's disease.





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Solangepras Mechanism of Action



Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of **solangepras** has been characterized in a Phase 1, first-in-human study involving healthy volunteers. The study assessed single ascending doses (1 mg to 225 mg) and multiple daily doses (25, 75, or 150 mg over 7 days).

Absorption

Solangepras is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within approximately 2 hours in a fasted state.[5][12] The administration with a high-fat meal was found to reduce and delay the peak plasma concentration; however, the total plasma exposure (Area Under the Curve, AUC) remained similar, suggesting that **solangepras** can be taken with or without food.[5][12]

Distribution

Preclinical data indicate that **solangepras** is brain-penetrant, a crucial characteristic for a centrally acting drug.[11] Studies in mice have shown an average brain-to-plasma ratio of 0.4, confirming its ability to cross the blood-brain barrier.[11]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of **solangepras** is not yet fully published.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **solangepras** from the Phase 1 study in healthy volunteers.



Parameter	Condition	Value	Reference(s)
Tmax (Time to Peak Plasma Conc.)	Fasted State (Single Dose)	~2 hours	[5][12]
Terminal Half-Life (t1/2)	Single and Multiple Doses	30 - 41 hours	[5][12]
Effect of High-Fat Meal on Cmax	Single Dose	Reduced and Delayed	[5][12]
Effect of High-Fat Meal on AUC	Single Dose	Similar to Fasted State	[5][12]
Dose Proportionality	Single Ascending Doses	Peak plasma concentrations increased with increasing dose	[5][12]

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies of solangepras.

Preclinical Receptor Occupancy Assay

A dose-dependent receptor occupancy study was conducted in mice and rats to determine the extent to which **solangepras** binds to GPR6 in the brain.[4]

- Methodology: A label-free in vivo liquid chromatography with tandem mass spectrometry (LC/MS/MS)-based method was used.
- Tracer: A compound named RL-338 was used as a tracer to bind to GPR6.
- Procedure:
 - Animals were pre-treated with either vehicle or varying oral doses of **solangepras**.
 - o After 60 minutes, the tracer (RL-338) was administered intravenously.

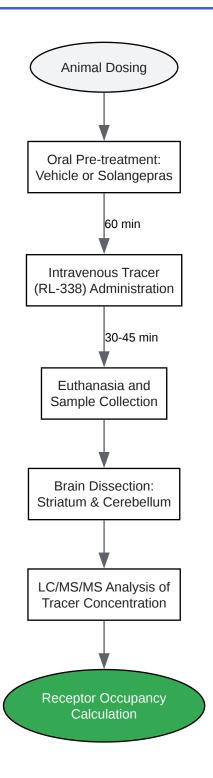






- After a further 30-45 minutes, animals were euthanized, and brain and blood samples were collected.
- The striatum (high GPR6 expression) and cerebellum (negligible GPR6 expression) were dissected.
- Concentrations of the tracer in the brain regions were quantified using LC/MS/MS.
- Calculation: Receptor occupancy was calculated based on the displacement of the tracer in the striatum of **solangepras**-treated animals compared to vehicle-treated animals.[4]





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Receptor Occupancy Experimental Workflow

Phase 1 Clinical Trial in Healthy Volunteers (NCT03657030)



This study was designed to assess the safety, tolerability, and pharmacokinetics of **solangepras** in healthy individuals.[5][12]

- Study Design: Randomized, double-blind, placebo-controlled.
- Population: 64 healthy volunteers.[3]
- Dosing Regimens:
 - Single Ascending Dose (SAD): Cohorts received single oral doses ranging from 1 mg to
 225 mg or placebo.[5][12]
 - Multiple Ascending Dose (MAD): Cohorts received daily oral doses of 25 mg, 75 mg, or 150 mg, or placebo, for 7 consecutive days.[5][12]
- Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine plasma concentrations of solangepras.
- Bioanalytical Method: Plasma concentrations of solangepras were quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.

Phase 2 Clinical Trial in Parkinson's Disease Patients (NCT04191577)

This study evaluated the safety and efficacy of **solangepras** as an adjunctive therapy in Parkinson's disease patients experiencing motor fluctuations.[13][14]

- Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[14]
- Population: 141 patients with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[12][14]
- Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:
 - Solangepras 50 mg



- Solangepras 150 mg
- Placebo
- Treatment Duration: 28 days.[12]
- Primary Endpoints: Safety and tolerability.[14]
- Key Secondary Endpoint: Change from baseline in daily "OFF" time, as recorded by patients in diaries.[13][14]

Conclusion

Solangepras represents a promising, novel, non-dopaminergic approach for the treatment of Parkinson's disease. Its selective mechanism as a GPR6 inverse agonist offers the potential for effective symptom control while potentially avoiding the motor complications associated with long-term dopamine replacement therapies. The pharmacokinetic profile of **solangepras** supports once-daily oral dosing, and it has demonstrated a favorable safety and tolerability profile in clinical trials to date. The ongoing Phase 3 ARISE trial will be crucial in further defining the clinical utility of **solangepras** as a valuable addition to the therapeutic armamentarium for Parkinson's disease.

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